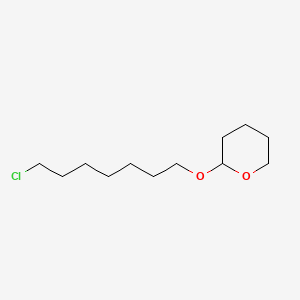

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran

Description

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran is a halogenated tetrahydropyran derivative characterized by a seven-carbon alkyl chain terminated with a chlorine atom, linked via an ether bond to the tetrahydropyran ring. This compound is primarily utilized in organic synthesis as a protected alcohol intermediate, enabling controlled reactivity in multi-step reactions.

Propriétés

Numéro CAS |

55944-71-3 |

|---|---|

Formule moléculaire |

C12H23ClO2 |

Poids moléculaire |

234.76 g/mol |

Nom IUPAC |

2-(7-chloroheptoxy)oxane |

InChI |

InChI=1S/C12H23ClO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-11H2 |

Clé InChI |

CBGSMMHEWYXIKA-UHFFFAOYSA-N |

SMILES canonique |

C1CCOC(C1)OCCCCCCCCl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran typically involves the reaction of 3,4-dihydro-2H-pyran with 7-chloro-1-heptanol. The reaction is carried out under acidic conditions, often using p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature . The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of amines, thiols, or other substituted derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of alkanes or alcohols.

Applications De Recherche Scientifique

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis reactions.

Biology: Its amphiphilic nature makes it useful in the study of membrane proteins and lipid interactions.

Industry: Used as a surfactant and lubricant in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran involves its interaction with lipid membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparaison Avec Des Composés Similaires

Structural Analogues: Halogen and Chain Length Variations

a. 2-((7-Bromoheptyl)oxy)tetrahydro-2H-pyran

- Key Difference : Bromine replaces chlorine at the terminal position.

- Impact : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions, increasing reactivity compared to the chloro analogue. However, brominated compounds often exhibit higher molecular weights and altered solubility profiles.

- Synthesis: Prepared similarly via etherification of tetrahydropyran with 7-bromoheptanol under acidic catalysis (e.g., p-toluenesulphonic acid) .

b. 2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran

- Key Difference : Extended carbon chain (8 carbons vs. 7) with bromine.

- Impact : Longer chains increase lipophilicity (logP = 4.2) and molecular weight (293.24 g/mol), influencing solubility and diffusion kinetics in biological systems. This compound is less volatile and may require modified purification methods .

c. 2-(4-Chlorobutoxy)tetrahydro-2H-pyran

- Key Difference : Shorter chain (4 carbons) with chlorine.

- Impact : Reduced lipophilicity (logP ~3.5 estimated) and lower molecular weight (192.25 g/mol) enhance aqueous solubility. The shorter chain limits steric hindrance, making it more reactive in SN2 reactions .

Physicochemical Properties

Key Observations :

- Chloro derivatives generally exhibit lower molecular weights and boiling points compared to bromo analogues.

- Increased chain length correlates with higher logP values, reducing aqueous solubility.

Activité Biologique

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its significance in biological contexts.

- Molecular Formula : C12H23ClO

- Molecular Weight : 232.77 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran can be categorized into several key areas:

-

Antioxidant Activity

- The compound has shown promising antioxidant properties, which are crucial in combating oxidative stress in cells. Antioxidants are vital for preventing cellular damage that can lead to various diseases, including cancer and neurodegenerative disorders.

- A study indicated that the compound effectively scavenged free radicals, demonstrating significant activity against hydroxyl and nitric oxide radicals. The IC50 values for these activities were reported as follows:

- Hydroxyl Radical Scavenging: IC50 = 98.79 μg/mL

- Nitric Oxide Radical Scavenging: IC50 = 117.79 μg/mL

-

Cytotoxicity

- In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The MTT assay demonstrated that 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

- Key findings include:

- Reduction in the expression of anti-apoptotic proteins (Bcl-2 and Bcl-xL).

- Increased expression of pro-apoptotic proteins (p53 and caspase-9), suggesting a mechanism for inducing apoptosis in cancer cells.

-

Molecular Docking Studies

- Molecular docking studies have indicated that 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran has a strong binding affinity to key proteins involved in cell proliferation and metastasis, such as CXCR4 and HER2. This interaction could provide insights into its mechanisms of action in cancer therapy.

Research Findings

A variety of studies have explored the biological activities of similar compounds, providing context for understanding the effects of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran:

Case Studies

-

Ovarian Cancer Model

- In a study involving HO-8910 ovarian cancer cells, treatment with 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran led to a significant reduction in cell proliferation and increased apoptosis markers. The results suggest that this compound could be further developed for therapeutic applications against ovarian cancer.

-

Antioxidant Efficacy

- Research conducted on various cell lines demonstrated that the compound effectively scavenged free radicals and reduced lipid peroxidation levels, indicating its protective role against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.